molecular formula C11H12O2 B092092 4-(3-Butenyl)benzoic acid CAS No. 15451-35-1

4-(3-Butenyl)benzoic acid

Cat. No.: B092092
CAS No.: 15451-35-1
M. Wt: 176.21 g/mol
InChI Key: BSXPMRFSNMSKMC-UHFFFAOYSA-N
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Description

4-(3-Butenyl)benzoic acid is an organic compound with the molecular formula C11H12O2 It is characterized by a benzoic acid core substituted with a butenyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Butenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the electrophilic aromatic substitution of a benzoic acid derivative with a butenyl group. This reaction typically requires a strong electrophile and a catalyst to facilitate the substitution at the para position of the benzoic acid ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Butenyl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Butenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Butenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The butenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methyl-2-butenyl)benzoic acid: Similar structure with a methyl group on the butenyl chain.

    4-(3-Butyl)benzoic acid: Saturated alkyl chain instead of a double bond.

    4-(3-Carboxypropyl)benzoic acid: Oxidized form of the butenyl group.

Uniqueness

4-(3-Butenyl)benzoic acid is unique due to its unsaturated butenyl group, which imparts distinct reactivity and potential biological activities. This structural feature differentiates it from other benzoic acid derivatives and makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-but-3-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h2,5-8H,1,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXPMRFSNMSKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597640
Record name 4-(But-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15451-35-1
Record name 4-(But-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(but-3-en-1-yl)benzoic acid
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